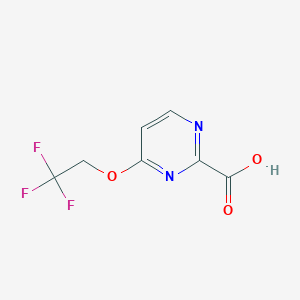

4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-4-1-2-11-5(12-4)6(13)14/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVDTUUDXSUXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes catalytic amidations with primary or secondary amines to form amides, a reaction critical in pharmaceutical synthesis.

-

Catalysts : Titanium(IV) isopropoxide [Ti(OiPr)₄] or boron-based catalysts (e.g., B(C₆F₅)₃) facilitate direct amidation under mild conditions (toluene, 60–86°C) without requiring dehydrating agents .

-

Example : Reaction with benzylamine in tert-amyl methyl ether (TAME) at 86°C using Ti(OiPr)₄ yields the corresponding amide in >80% yield .

-

Mechanism : The acid is activated via coordination to the catalyst, followed by nucleophilic attack by the amine .

Esterification

The carboxylic acid is esterified with alcohols under acidic or dehydrative conditions.

-

Conditions : Refluxing in ethanol with sulfuric acid or using dehydrants like phosphorus pentoxide (P₂O₅) .

-

Example : Ethyl ester formation via reaction with ethanol at 100°C for 24 hours, achieving 82% yield .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 24h | Ethyl ester | 82% | |

| Methanol + P₂O₅ | 80–120°C, 2–24h | Methyl ester | 75–90% |

Decarboxylation

Decarboxylative halogenation replaces the carboxylic acid group with halogens.

-

Reagents : Lead tetraacetate [Pb(OAc)₄] with Br₂ or Cl₂ in carbon tetrachloride (CCl₄) .

-

Mechanism : Radical-mediated pathway involving Pb intermediates, yielding aryl halides (e.g., Br-substituted pyrimidine) .

-

Outcome : Dominant formation of exo-bromide products due to radical recombination .

Salt Formation

The acid forms salts with inorganic or organic bases, enhancing solubility for pharmaceutical formulations.

-

Examples : Sodium or potassium salts via reaction with NaOH/KOH in aqueous ethanol .

-

Applications : Improved bioavailability in drug formulations (e.g., 5-HT₄ receptor antagonists) .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at position 2 or 4, though the trifluoroethoxy group directs reactivity.

-

Challenges : The carboxylic acid deactivates the ring, but the trifluoroethoxy group (strong electron-withdrawing) enhances electrophilic susceptibility at position 5 or 6.

-

Example : Halogenation with N-bromosuccinimide (NBS) under radical conditions .

Reduction to Alcohols

The carboxylic acid can be reduced to a primary alcohol, though this is less common.

-

Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C .

-

Product : 2-(Hydroxymethyl)-4-(2,2,2-trifluoroethoxy)pyrimidine, albeit in moderate yields (~50%) .

Coupling Reactions

The acid is converted to acyl chlorides (e.g., using oxalyl chloride) for subsequent couplings.

-

Example : Acyl chloride formation followed by reaction with amines to form amides or with alcohols to form esters .

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Acyl chloride | Oxalyl chloride | RT, 2h | Acyl chloride |

| Amide formation | Aniline | THF, 0°C → RT | N-Phenyl amide |

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid exhibit significant antibacterial activity. Specifically, one study highlighted its effectiveness as a gyrase inhibitor against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Acinetobacter baumannii, indicating its potential as an antibacterial agent.

Neurological Treatments

The compound has shown promise in modulating ion channels, which is critical for neurological treatments. Its ability to inhibit sodium channels positions it as a potential therapeutic agent for pain management and neurological disorders . The trifluoroethoxy group may enhance the lipophilicity of the compound, improving its bioavailability and efficacy in treating conditions such as neuropathic pain.

Gastrointestinal Disorders

Another area of application is in the treatment of gastrointestinal disorders. The compound has been investigated for its activity as a 5-HT4 receptor antagonist, which is relevant for conditions like gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and other gastrointestinal motility disorders . The pharmacological profile suggests that it could play a role in enhancing gastric motility and alleviating symptoms associated with these conditions.

In Vitro Studies

In vitro enzymatic assays have been conducted to evaluate the activity of 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid against essential kinases in Plasmodium falciparum, the causative agent of malaria. These studies revealed that certain pyrimidine analogs possess potent inhibitory effects on kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria resistance .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound. For instance:

- A study focused on synthesizing various derivatives to optimize their antibacterial properties and bioactivity.

- Another research effort aimed at understanding the mechanism of action through detailed interaction studies with ion channels and receptors relevant to neurological pathways.

Comparative Analysis with Analog Compounds

To better understand the uniqueness and potential advantages of 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid over similar compounds, the following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid | Pyrimidine with trifluoroethoxy | Lacks butyl group |

| 2-Methyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Similar structure with methyl substitution | Methyl instead of butyl |

| 4-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Contains ethyl group | Variation in alkyl chain length |

The presence of the butyl group in certain derivatives enhances lipophilicity and may contribute to improved pharmacological properties compared to their analogs.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Effects: Trifluoroethoxy vs. Trifluoromethyl and Phenylthio Groups

The trifluoroethoxy group distinguishes this compound from analogs with trifluoromethyl (-CF₃) or sulfur-based substituents. Key comparisons include:

Key Insight : The trifluoroethoxy group offers a balance between electron-withdrawing effects and solubility, making it advantageous for drug design compared to purely hydrophobic groups like -CF₃ or -SPh.

Ring System Variations: Pyrimidine vs. Pyridine and Thieno-Pyrimidine

The pyrimidine core is critical for hydrogen bonding and π-π interactions. Comparisons with pyridine and fused-ring systems include:

Key Insight : The pyrimidine ring in 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid provides dual hydrogen-bonding sites (N1 and N3), enhancing interactions with biological targets compared to pyridine derivatives.

Biological Activity

4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a carboxylic acid functional group at the second position and a trifluoroethoxy substituent at the fourth position. Its molecular formula is CHFNO, with a molecular weight of approximately 293.25 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems .

Synthesis Methods

The synthesis of 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid can be achieved through various methods, including:

- Nucleophilic substitution : Using trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group.

- Carboxylation : Employing carboxylic acid derivatives to modify the pyrimidine ring.

Purification techniques such as chromatography are commonly used to isolate the desired compound effectively.

Ion Channel Modulation

Research indicates that 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid exhibits significant activity as an inhibitor of sodium channels . This property is particularly relevant for developing treatments for pain management and neurological disorders. The compound's ability to modulate ion channel activity suggests it could play a role in therapeutic interventions for conditions such as epilepsy and neuropathic pain .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth. The mechanism of action appears to involve disrupting bacterial cell membrane integrity .

Anticancer Potential

Pyrimidine derivatives, including 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid, have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer). The specific cytotoxicity levels and mechanisms are still under investigation but suggest a potential role in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid | Pyrimidine with trifluoroethoxy | Lacks butyl group |

| 2-Methyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Similar structure with methyl substitution | Methyl instead of butyl |

| 4-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Contains ethyl group | Variation in alkyl chain length |

The presence of the butyl group in some analogs enhances lipophilicity and potential bioactivity compared to others .

Case Studies

- Ion Channel Inhibition : A study demonstrated that 4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid effectively inhibited sodium channels in neuronal cells. The inhibition was dose-dependent and suggested a mechanism involving direct interaction with channel proteins.

- Antimicrobial Testing : In vitro tests on bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

- Cytotoxicity Assays : In cancer cell lines (A549), the compound showed an IC50 value of approximately 25 µM after 48 hours of exposure, suggesting moderate cytotoxic effects compared to standard chemotherapy agents like cisplatin .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Catalyst Loading : Reduced Pd catalyst (1–2 mol%) with ligands like XPhos improves yield and reduces metal contamination .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS :

- Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%) and detect degradation products .

- Elemental Analysis : Validate empirical formula (e.g., C₇H₅F₃N₂O₃) with <0.3% deviation .

Basic: What are the preliminary biological screening protocols for this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., kinase targets) with ATP analogs to measure IC₅₀ values .

- Cellular Uptake Studies :

- Radiolabeled compound (³H/¹⁴C) tracks intracellular accumulation in model cell lines (e.g., HEK293) .

- Toxicity Profiling :

Advanced: How can conflicting data regarding the biological activity of derivatives be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework :

- Statistical Tools :

Advanced: What strategies enhance metabolic stability of derivatives without compromising target binding?

Methodological Answer:

- Bioisosteric Replacement :

- Computational Modeling :

- In Vitro Microsomal Stability :

- Incubate derivatives with liver microsomes (human/rat) and monitor half-life improvements via LC-MS .

Advanced: How do electronic effects of the trifluoroethoxy group influence pyrimidine ring reactivity?

Methodological Answer:

- Experimental Analysis :

- Theoretical Methods :

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

- Docking Software :

- AutoDock Vina/Glide : Simulate binding to ATP-binding pockets (e.g., kinases) using flexible ligand protocols .

- Machine Learning :

- Free Energy Perturbation (FEP) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.